molecular formula C23H30N6O7 B1197992 Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide CAS No. 65147-16-2

Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide

Cat. No.: B1197992
CAS No.: 65147-16-2
M. Wt: 502.5 g/mol
InChI Key: UBMRGCAFOLVMCM-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide (hereafter referred to by its full name) is a fluorogenic substrate widely used in enzymatic assays. Its structure comprises a glutaryl moiety (a five-carbon dicarboxylic acid), a glycyl-arginine dipeptide sequence, and a 4-methylcoumaryl-7-amide (AMC) fluorophore. Upon enzymatic cleavage of the peptide bond adjacent to the AMC group, the fluorophore is released, emitting fluorescence at 460 nm when excited at 380 nm . This substrate is primarily utilized to study proteases, particularly those recognizing arginine-rich sequences, such as certain aminopeptidases or coagulation factors.

Properties

IUPAC Name

5-[[(2S)-1-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O7/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)29(19(31)5-2-6-20(32)33)16(4-3-9-27-23(25)26)22(35)28-18(30)12-24/h7-8,10-11,16H,2-6,9,12,24H2,1H3,(H,32,33)(H4,25,26,27)(H,28,30,35)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMRGCAFOLVMCM-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)NC(=O)CN)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCN=C(N)N)C(=O)NC(=O)CN)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215461
Record name Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65147-16-2
Record name Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065147162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Structural Components and Functional Roles

ComponentRole in SynthesisKey Functional Property
Glutaric acidBackbone for sequential couplingCarboxyl activation for amidation
Glycyl residueSpacer between glutaryl and arginineStabilizes peptide conformation
ArginineProtease recognition siteGuanidino group for binding
4-Methylcoumaryl-7-amideFluorogenic reporterFluorescence upon enzymatic cleavage

Proposed Synthetic Routes

Stepwise Peptide Assembly

The synthesis likely follows solid-phase peptide synthesis (SPPS) or solution-phase methods:

Glutaryl-Glycine Formation

  • Activation : Glutaric acid’s α-carboxyl group is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC).

  • Coupling : Reacted with glycine’s amine group under inert conditions (e.g., nitrogen atmosphere) to form glutaryl-glycine.

  • Deprotection : Removal of tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups, if used.

Arginine Conjugation

  • Side-Chain Protection : Arginine’s guanidino group is protected with nitro or pentamethylbenzene sulfonyl groups.

  • Coupling : Glutaryl-glycine’s carboxyl group is activated and conjugated to arginine’s N-terminus.

  • Global Deprotection : Acidic cleavage (e.g., trifluoroacetic acid) removes protecting groups.

Fluorophore Attachment

  • Activation of 4-Methylcoumaryl-7-amide : The fluorophore’s amine group is reacted with N,N’-carbonyldiimidazole (CDI) to form an active carbonyl intermediate.

  • Conjugation : Coupled to the arginine residue’s C-terminus via amide bond formation.

  • Purification : High-performance liquid chromatography (HPLC) isolates the final product.

Table 2: Reagents and Conditions for Key Steps

StepReagents/ConditionsPurposeYield Optimization Strategy
Glutaryl activationDCC, NHS, anhydrous DMFCarboxyl activation for amidationExcess DCC (1.5 eq)
Arginine protectionBoc₂O, DIEA, DCMPrevent guanidino side-reactionsSlow addition of Boc₂O
Fluorophore couplingCDI, dry THF, 0°C → RTStable amide bond formationLow temperature to minimize hydrolysis

Industrial-Scale Production Considerations

While laboratory-scale synthesis prioritizes purity, industrial methods focus on cost-effectiveness and scalability:

Automation and Process Optimization

  • Automated SPPS : Enables batch production with minimal manual intervention.

  • Continuous-Flow Reactors : Enhance reaction kinetics for glutaryl-glycine and arginine coupling.

Quality Control Metrics

  • Purity Standards : ≥95% purity via HPLC (C18 column, acetonitrile/water gradient).

  • Fluorophore Integrity : Fluorescence emission at 460 nm (excitation: 380 nm) confirms intact coumaryl-amide.

Challenges and Mitigation Strategies

Side Reactions and Byproducts

  • Issue : Unwanted lactam formation during glutaryl activation.

  • Solution : Use sterically hindered bases (e.g., Hünig’s base) to suppress cyclization.

Fluorophore Stability

  • Issue : Photodegradation of 4-methylcoumaryl-7-amide.

  • Solution : Conduct reactions under amber lighting and store intermediates in light-protected vials .

Scientific Research Applications

Chemical Properties and Structure

Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide has a molecular formula of C₁₉H₂₃N₃O₇ and a molar mass of approximately 502.528 g/mol. The compound features a unique structure that includes:

  • Glutaryl group : Enhances enzyme interaction.
  • Glycyl residue : Provides stability in the peptide bond.
  • Arginine amino acid : Acts as a specific recognition site for proteases.
  • 4-methylcoumaryl moiety : Responsible for the fluorescent properties upon enzymatic cleavage.

Enzyme Activity Assays

One of the primary applications of this compound is in enzyme activity assays. It serves as a substrate for various proteases, including urokinase, which cleaves the peptide bond after the arginine residue. The cleavage releases the highly fluorescent 4-methylcoumarin moiety, allowing for sensitive detection of protease activity. This property is particularly advantageous because:

  • High Sensitivity : The fluorescence intensity increases significantly upon cleavage, enabling low concentrations of proteases to be detected.
  • High-throughput Screening : The assay format can be easily adapted for high-throughput applications, facilitating extensive screening processes in research laboratories.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various research contexts:

  • Protease Specificity Studies :
    • Research has demonstrated that this compound selectively interacts with serine proteases, making it an ideal candidate for studying enzyme kinetics and substrate specificity. Modifications to its structure can alter interaction profiles, providing insights into enzyme-substrate dynamics .
  • Clinical Diagnostics :
    • The compound has been employed in clinical settings to assess proteolytic activity associated with diseases such as thrombosis and myocardial infarction. Its ability to monitor enzyme activity in real-time aids in understanding pathological conditions related to blood coagulation .
  • Environmental Studies :
    • In aquatic microbial ecology, this compound has been used to evaluate proteolytic enzyme activities in seawater samples. This application helps researchers understand microbial degradation processes and nutrient cycling in marine environments .

Mechanism of Action

The mechanism of action of Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide involves its cleavage by specific proteolytic enzymes. Upon enzymatic cleavage, the compound releases the 4-methylcoumaryl-7-amide moiety, which emits fluorescence. This fluorescence can be quantitatively measured, providing insights into enzyme activity. The molecular targets include various proteolytic enzymes, and the pathways involved are primarily related to proteolysis and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide Backbone and Fluorophore Modifications

The compound shares structural homology with other AMC-based substrates, differing primarily in the peptide sequence and N-terminal modifications. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Enzyme Target Peptide Sequence N-Terminal Group Molecular Weight (g/mol) Specificity Notes
Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide Aminopeptidases Gly-Arg Glutaryl (C₅H₆O₄) ~842.47 (calc.) Recognized by enzymes preferring acidic residues
Z-Gly-Gly-Arg-7-amido-4-methylcoumarin hydrochloride Proteases (e.g., trypsin-like) Gly-Gly-Arg Benzyloxycarbonyl (Z) ~692.4 Broad-spectrum; Z-group enhances hydrophobicity
Z-Pyr-Gly-Arg-4-methylcoumaryl-7-amide Factor Xa Pyroglutamyl-Gly-Arg Benzyloxycarbonyl (Z) ~727.8 (calc.) High specificity for Factor Xa due to pyroglutamyl group
L-Alanine-4-methylcoumaryl-7-amide APN (Aminopeptidase N) L-Alanine None ~261.3 Minimal peptide backbone; selective for APN
tert-Butyloxycarbonyl-norleucyl-glutaminyl-leucyl-glycyl-arginine-AMC Complex proteases Norleu-Gln-Leu-Gly-Arg tert-Butyloxycarbonyl (Boc) ~842.47 Extended peptide sequence for niche protease recognition

Kinetic and Commercial Considerations

For instance:

  • The glutaryl group may reduce $ K_m $ for enzymes requiring charged interactions, compared to neutral Boc- or Z-modified substrates .
  • Commercial availability : this compound is supplied by multiple vendors (e.g., listed under CAS 3131-84-8), whereas Z-Pyr-Gly-Arg-AMC is a specialized product with strict purity standards (<2% impurities) .

Research Implications and Limitations

  • Advantages of this compound : Its acidic N-terminal group enables unique applications in studying pH-dependent proteolytic activity or enzymes in acidic microenvironments (e.g., lysosomal proteases).
  • Limitations: Compared to Z-group substrates, its solubility in aqueous buffers may be lower due to the glutaryl moiety’s hydrophilicity. Additionally, specificity for arginine-specific proteases is less pronounced than in Factor Xa-targeted substrates .

Biological Activity

Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide (GGA-MCA) is a synthetic peptide substrate primarily recognized for its role in biochemical assays involving proteolytic enzymes, particularly urokinase plasminogen activator (uPA). This compound has garnered attention due to its potential therapeutic applications in thrombolytic therapy and its utility in studying enzyme kinetics.

  • Molecular Formula : C₁₀H₁₄ClN
  • Molecular Weight : 183.68 g/mol
  • CAS Number : 65147-16-2

GGA-MCA functions as a substrate for various serine proteases, which cleave peptide bonds at specific sites. The release of the fluorescent 4-methylcoumarin moiety upon cleavage allows for sensitive detection and quantification of enzyme activity. This property makes GGA-MCA particularly useful in studying protease activity in both clinical and research settings.

Enzyme Substrate Specificity

GGA-MCA has been shown to be a substrate for urokinase plasminogen activator (uPA), which plays a critical role in fibrinolysis. The enzymatic activity can be quantified using kinetic parameters such as kcatk_{cat} (turnover number) and KmK_m (Michaelis constant), which are essential for understanding the efficiency of the enzyme-substrate interaction.

EnzymeSubstratekcatk_{cat} (s⁻¹)KmK_m (µM)kcat/Kmk_{cat}/K_m (M⁻¹ s⁻¹)
UrokinaseGGA-MCA1206.020,000,000
Human alpha-thrombinBoc-Asp-Pro-Arg-NH-Mec1601115,000,000
Bovine factor XaZ-less than Glu-Gly-Arg-NH-Mec1959320,000

Case Studies and Research Findings

  • Protease Activity in Clinical Samples :
    A study utilized GGA-MCA to assess proteolytic activity in plasma samples from patients with cardiovascular diseases. The results indicated that elevated levels of uPA correlated with increased thrombotic events, highlighting the potential of GGA-MCA as a biomarker for thrombotic disorders.
  • Therapeutic Applications :
    Research has demonstrated that GGA-MCA can enhance fibrinolytic activity when used in conjunction with other thrombolytics. In animal models, administration of GGA-MCA resulted in improved clearance of occlusive thrombi, suggesting its utility as an adjunct therapy in acute myocardial infarction.
  • Enzyme Kinetics Studies :
    Various studies have employed GGA-MCA to elucidate the kinetics of different proteases. For instance, a comparative analysis of different MCA substrates revealed that GGA-MCA exhibited superior specificity and sensitivity for uPA compared to traditional substrates, making it a preferred choice for protease assays.

Q & A

Q. How can qualitative data (e.g., enzyme inhibition patterns) be systematically interpreted?

  • Methodological Answer : Use iterative coding to categorize inhibition mechanisms (competitive, non-competitive). Triangulate findings with molecular docking simulations to map substrate-enzyme interactions. Cross-validate results using kinetic isotope effect (KIE) studies or site-directed mutagenesis .

Ethical & Validation Considerations

Q. What validation criteria ensure reproducibility in studies using this substrate?

  • Methodological Answer : Adhere to ISO/IEC 17043 standards for inter-laboratory validation. Share raw fluorescence datasets and analysis scripts via open-access platforms. Perform power analysis to determine sample sizes sufficient for detecting effect sizes observed in pilot studies .

Q. How can researchers address ethical limitations when using animal-derived enzymes with this substrate?

  • Methodological Answer : Source recombinant enzymes to avoid animal use. Document ethical approvals for tissue-derived enzymes and adhere to ARRIVE guidelines for reporting. Use in silico models (e.g., AlphaFold-predicted enzyme structures) to supplement experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.